molecular formula C17H16N2O2 B11842268 4-(2-(3-Methoxyphenyl)-2-oxoethyl)-2,6-dimethylnicotinonitrile

4-(2-(3-Methoxyphenyl)-2-oxoethyl)-2,6-dimethylnicotinonitrile

Cat. No.: B11842268
M. Wt: 280.32 g/mol
InChI Key: ALISJRAKSZIPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(3-Methoxyphenyl)-2-oxoethyl)-2,6-dimethylnicotinonitrile is a complex organic compound with a unique structure that combines a methoxyphenyl group with a dimethylnicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-Methoxyphenyl)-2-oxoethyl)-2,6-dimethylnicotinonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form the corresponding cyano compound. This intermediate is then subjected to a cyclization reaction with 2,6-dimethylpyridine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Methoxyphenyl)-2-oxoethyl)-2,6-dimethylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the nitrile group can produce an amine derivative .

Scientific Research Applications

4-(2-(3-Methoxyphenyl)-2-oxoethyl)-2,6-dimethylnicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(3-Methoxyphenyl)-2-oxoethyl)-2,6-dimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

Uniqueness

4-(2-(3-Methoxyphenyl)-2-oxoethyl)-2,6-dimethylnicotinonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

4-[2-(3-methoxyphenyl)-2-oxoethyl]-2,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C17H16N2O2/c1-11-7-14(16(10-18)12(2)19-11)9-17(20)13-5-4-6-15(8-13)21-3/h4-8H,9H2,1-3H3

InChI Key

ALISJRAKSZIPCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)C#N)CC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.